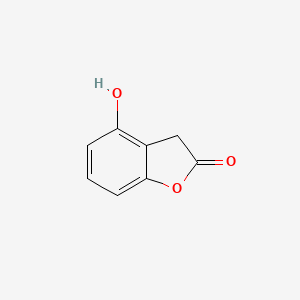

4-hydroxybenzofuran-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxybenzofuran-2(3H)-one is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and are found in various natural sources.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents. For instance, the reaction of 2-hydroxyacetophenone with an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxybenzofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Hydroxybenzofuran-2(3H)-one derivatives have been investigated for their antiproliferative properties against various cancer cell lines. For instance, a study demonstrated that specific derivatives exhibited significant cytotoxic effects on HL60 leukemia cells, with half-maximal inhibitory concentrations (IC50) ranging from 12.3 to 18.3 µM .

Antioxidant Properties

Research indicates that these compounds possess notable antioxidant activity, which is crucial for combating oxidative stress-related diseases. The antioxidant capacity was evaluated using the DPPH assay, showing that some derivatives achieved an IC50 comparable to Trolox, a standard antioxidant .

Neuroprotective Effects

There is emerging evidence suggesting that benzofuran derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds are being studied for their ability to modulate neuroinflammation and protect neuronal cells from apoptosis.

Agricultural Applications

Pesticidal Activity

In agricultural science, this compound has been explored for its potential as a pesticide and growth promoter. Studies have indicated that certain benzofuran derivatives can enhance plant growth and effectively control pest populations in controlled environments.

Growth Promotion

The application of these compounds in crop management has shown promise in increasing yield and resistance to pathogens, making them valuable in sustainable agriculture practices.

Environmental Science

Pollutant Degradation

The role of this compound in environmental remediation has been a focus of research due to its ability to degrade pollutants. Experimental setups have demonstrated its effectiveness in treating contaminated water and soil samples, facilitating the breakdown of harmful substances.

| Application Area | Methodology | Results |

|---|---|---|

| Anticancer Activity | Cell proliferation assays on HL60 cells | IC50 values between 12.3 to 18.3 µM |

| Antioxidant Properties | DPPH assay | Comparable IC50 to Trolox |

| Pesticidal Activity | Field trials on crops | Enhanced growth and pest control |

| Environmental Remediation | Laboratory degradation studies | Effective breakdown of pollutants |

Sensory Neuroscience

Recent studies have begun to investigate the effects of benzofuran derivatives on sensory systems, particularly olfactory receptors. This research could lead to advancements in understanding sensory processing and developing treatments for sensory disorders.

Mecanismo De Acción

The mechanism of action of 4-hydroxybenzofuran-2(3H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

Benzofuran: The parent compound with a simpler structure.

2-Hydroxybenzofuran: A hydroxylated derivative with different biological activities.

Benzothiophene: A sulfur analog with distinct chemical properties.

Uniqueness: 4-Hydroxybenzofuran-2(3H)-one stands out due to its specific hydroxylation pattern, which imparts unique biological activities and chemical reactivity compared to other benzofuran derivatives .

Actividad Biológica

4-Hydroxybenzofuran-2(3H)-one, a member of the benzofuran family, has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its heterocyclic structure, which contributes to its biological activity. The compound can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with oxidizing agents, yielding high purity and yield under controlled conditions.

Biological Activities

Research indicates that benzofuran derivatives exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 1.39 to 8.03 µM against Hep-G2 liver cancer cells .

- Antibacterial Properties : The compound has been reported to inhibit bacterial growth effectively, making it a candidate for developing new antibacterial agents .

- Antioxidant Activity : Benzofuran derivatives are known for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as tyrosinase, which is relevant in skin pigmentation disorders and certain types of cancers .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.

- Enzyme Inhibition : It acts as a mixed-type inhibitor against tyrosinase, affecting melanin synthesis and potentially serving therapeutic roles in hyperpigmentation conditions .

- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cellular systems.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| Antitumor | 1.39 - 8.03 µM | |

| Antibacterial | Varies by strain | |

| Antioxidant | Effective scavenger | |

| Tyrosinase Inhibition | Mixed-type inhibition |

Case Study: Antitumor Effects on Hep-G2 Cells

A study evaluated the cytotoxic effects of this compound on Hep-G2 human liver cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 5 µM. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.

Propiedades

IUPAC Name |

4-hydroxy-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3,9H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOGZBZRKJIOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.